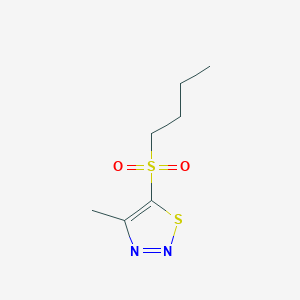

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

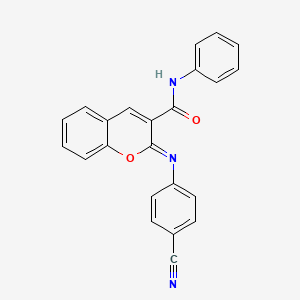

“Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound with the molecular formula C7H12N2O2S2 . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is not intended for human or veterinary use and is available for research use only.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has demonstrated promising antifungal properties. It inhibits the growth of fungal pathogens, making it a potential candidate for developing antifungal drugs. Researchers have investigated its mode of action and efficacy against various fungal strains .

Antiviral Potential

Studies suggest that this compound exhibits antiviral activity. It may interfere with viral replication or entry mechanisms, making it relevant for antiviral drug development. Further research is needed to explore its specific targets and mechanisms .

Insecticidal Properties

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has been evaluated as an insecticidal agent. It could potentially serve as an eco-friendly alternative to synthetic insecticides. Researchers have investigated its effects on insect pests and explored its safety for non-target organisms .

Antiamoebic Effects

The compound has shown activity against amoebic parasites. Its potential as an antiamoebic agent warrants further investigation. Understanding its mechanism of action and optimizing its efficacy are critical for therapeutic applications .

Anticancer Research

Researchers have explored the anticancer potential of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone. It may inhibit cancer cell growth or induce apoptosis. Investigating its selectivity, toxicity, and synergistic effects with existing anticancer drugs is essential .

Plant Activators

Interestingly, this compound has been studied as a plant activator. It may enhance plant defense mechanisms, leading to improved resistance against pathogens and environmental stressors. Its application in agriculture and crop protection is an exciting avenue .

For more in-depth details, you can refer to the research articles cited above . If you have any further questions or need additional information, feel free to ask!

Zukünftige Richtungen

The future directions for research on “Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Therefore, these compounds could be of significant interest in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

5-butylsulfonyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S2/c1-3-4-5-13(10,11)7-6(2)8-9-12-7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLWNUMHSFSBFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=C(N=NS1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)

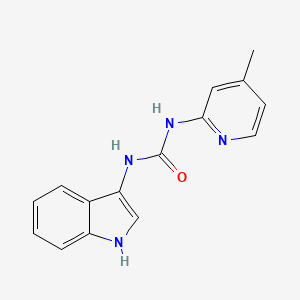

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2371304.png)

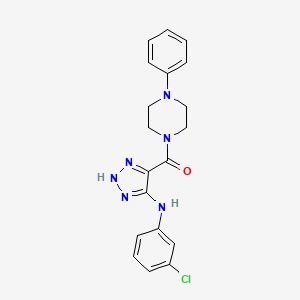

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2371309.png)

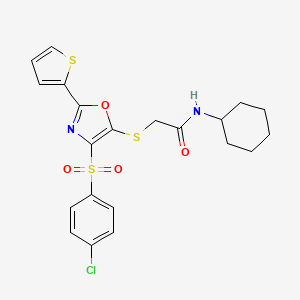

![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2371313.png)